2,2-dimethyl-7-(2,4,5-trimethoxyphenyl)pyrano[3,2-g]chromen-6-one
Description
Properties
IUPAC Name |
2,2-dimethyl-7-(2,4,5-trimethoxyphenyl)pyrano[3,2-g]chromen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O6/c1-23(2)7-6-13-8-15-19(10-17(13)29-23)28-12-16(22(15)24)14-9-20(26-4)21(27-5)11-18(14)25-3/h6-12H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWHMSRCYTXPHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=CC3=C(C=C2O1)OC=C(C3=O)C4=CC(=C(C=C4OC)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethyl-7-(2,4,5-trimethoxyphenyl)pyrano[3,2-g]chromen-6-one typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,5-trimethoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the pyranochromenone structure .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-7-(2,4,5-trimethoxyphenyl)pyrano[3,2-g]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can modify the chromenone core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, each with potentially unique biological activities .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing more complex molecules and as a probe in mechanistic studies.
Biology: Exhibits significant anti-cancer, anti-inflammatory, and antimicrobial activities.
Medicine: Potential therapeutic agent for treating various diseases, including cancer, bacterial infections, and inflammatory conditions.
Industry: Utilized in the development of new pharmaceuticals and as a chemical intermediate in organic synthesis
Mechanism of Action
The compound exerts its effects through multiple mechanisms, including:
Inhibition of Enzymes: It inhibits key enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), which are involved in cell proliferation and survival.
Modulation of Signaling Pathways: It affects signaling pathways like the ERK pathway, leading to altered cell growth and apoptosis.
Interaction with Molecular Targets: The trimethoxyphenyl group enhances binding affinity to molecular targets, increasing the compound’s potency.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several pyrano-chromenones and related derivatives. Below is a detailed comparison based on substituents, bioactivity, and functional differences:
Table 1: Structural and Functional Comparison of Pyrano-Chromenone Derivatives
Key Structural and Functional Insights
Substituent Effects on Bioactivity: Methoxy vs. Methoxy groups are electron-donating, which may stabilize radical intermediates in antioxidant mechanisms. Prenylation: Compounds like auriculasin and cudraflavone B incorporate prenyl groups, which enhance binding to hydrophobic enzyme pockets (e.g., cytochrome P450) and improve anticancer activity . The absence of prenylation in the target compound suggests divergent biological targets.
Synthetic Accessibility: The synthesis of pyrano-chromenones often involves cyclization of prenylated coumarins or isoflavones. For example, tert-butyldimethylsilyl (TBS)-protected intermediates (e.g., compounds 24 and 25 in ) are used to achieve regioselective substitution . The target compound’s trimethoxyphenyl group may require selective demethylation or protection strategies during synthesis.
Spectroscopic Differentiation :
- $^{1}\text{H}$ and $^{13}\text{C}$ NMR spectra of similar compounds (e.g., auriculasin) show distinct signals for prenyl protons (δ ~1.6–1.8 ppm) and methoxy groups (δ ~3.8–4.0 ppm). The target compound’s three methoxy groups would produce a characteristic triplet or multiplet in the δ 3.7–3.9 ppm range .
Pharmacological Potential: While the target compound lacks direct activity data, analogs like AIF and cudraflavone B demonstrate osteoprotective and cytotoxic effects, respectively. The trimethoxyphenyl group’s electron-rich nature may enhance DNA intercalation or topoisomerase inhibition, common mechanisms in anticancer flavonoids .
Biological Activity
2,2-Dimethyl-7-(2,4,5-trimethoxyphenyl)pyrano[3,2-g]chromen-6-one is a complex organic compound belonging to the class of pyranochromenes. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antioxidant research. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- Molecular Formula : C23H22O5
- CAS Number : 211799-56-3
This compound features a pyranochromene core with various methoxy substitutions that enhance its biological properties.
Anticancer Activity
Research has shown that derivatives of chromone compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies report that certain chromone derivatives demonstrate IC50 values as low as 6.40 µg/mL against MCF-7 (breast cancer) and A-549 (lung cancer) cell lines .
The mechanism of action for these compounds often involves inducing apoptosis in cancer cells. Morphological changes observed in treated cells include membrane blebbing and nuclear disintegration, indicative of apoptotic processes .
Table 1: Cytotoxic Activity of Chromone Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Chromone A | MCF-7 | 6.40 |
| Chromone B | A-549 | 22.09 |
Antioxidant Activity
Antioxidant assays conducted on chromone derivatives indicate their potential to scavenge free radicals effectively. The DPPH radical scavenging assay demonstrated significant antioxidant activity across various derivatives . The total antioxidant capacity (TAC) was also measured, showing promising results that suggest these compounds could play a role in mitigating oxidative stress-related diseases.
Study on Anticancer Properties
A notable study synthesized several chromone derivatives and evaluated their cytotoxic effects against multiple cancer cell lines. The results indicated that the introduction of specific substituents on the chromone framework significantly enhanced cytotoxicity. For example, one derivative exhibited a GI50 value of 3.18 µM against MCF-7 cells, outperforming standard chemotherapeutic agents .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding interactions of this compound with key pharmacological targets. These studies revealed favorable binding affinities with proteins involved in cancer progression and oxidative stress responses . Such computational analyses support the experimental findings and provide insights into the mechanism of action.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 2,2-dimethyl-7-(2,4,5-trimethoxyphenyl)pyrano[3,2-g]chromen-6-one?
Answer: The compound is synthesized via multicomponent reactions involving β-naphthol, aldehydes, and coumarin derivatives under catalytic conditions. A representative method uses nano-crystalline ZnO (7 mol%) as a heterogeneous catalyst at 110°C, followed by purification via recrystallization from ethanol . Key steps include:
- Reagents : β-Naphthol (1.0 mmol), aldehyde (1.0 mmol), 4-hydroxycoumarin (1.0 mmol).
- Catalyst : ZnO nanoparticles (20–30 nm particle size, confirmed by SEM and XRD) .
- Characterization : NMR (δ: 8.18–5.88 ppm for aromatic protons), IR (C=O stretch at ~1692 cm⁻¹), and elemental analysis (e.g., C: 68.59%, H: 3.32%) .
Q. Which spectroscopic techniques are critical for structural elucidation of this chromenone derivative?
Answer: A combination of ¹H NMR , ¹³C NMR , and IR spectroscopy is essential. For example:
- ¹H NMR : Aromatic protons in the pyrano-chromenone core appear between δ 6.08–8.18 ppm, with methoxy groups (OCH₃) near δ 3.70–3.90 ppm .
- ¹³C NMR : Carbonyl signals (C=O) resonate at ~175 ppm, while quaternary carbons in the pyran ring appear at ~98–100 ppm .
- IR : Strong absorption bands at 1692–1712 cm⁻¹ confirm lactone/ketone functionalities .
Advanced Research Questions
Q. How can researchers optimize catalytic conditions for improved yield in the synthesis of this compound?
Answer: Optimization involves:
- Catalyst loading : Nano-ZnO at 7 mol% achieves ~80% yield; higher loadings may cause aggregation .
- Temperature : Reactions at 110°C balance kinetics and side-product formation .
- Solvent-free conditions : Minimize solvent interference and enhance green chemistry metrics . Advanced characterization (e.g., SEM for catalyst morphology, XRD for crystallinity) ensures reproducibility .
Q. What strategies resolve discrepancies in spectral data during structural characterization?
Answer: Discrepancies in NMR/IR data (e.g., shifts in methoxy or carbonyl signals) may arise from:
- Tautomerism : Keto-enol equilibria in chromenones can alter proton environments .
- Impurities : Column chromatography (silica gel, CH₂Cl₂/MeOH) or preparative TLC isolates pure fractions .
- Isomerism : NOESY or COSY NMR experiments distinguish positional isomers (e.g., 7- vs. 8-substituted derivatives) .
Q. How does the substitution pattern (e.g., 2,4,5-trimethoxyphenyl) influence biological activity?
Answer: Methoxy groups enhance lipophilicity and membrane permeability, while their positioning modulates interactions with biological targets:
- Anti-fungal activity : Analogous chromenones (e.g., 5-hydroxy-7-phenyl derivatives) inhibit fungal growth via disruption of cell wall biosynthesis .
- Hedgehog pathway inhibition : Trimethoxy-substituted chalcones (e.g., Compound 12 in ) demonstrate anticancer activity by targeting Smoothened receptors .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the anti-cancer efficacy of similar pyrano-chromenones?
Answer: Contradictions may stem from:
- Assay variability : Standardize cell lines (e.g., HepG2 vs. MCF-7) and dosage (IC₅₀ values range: 5–50 μM) .
- Structural nuances : Compare substituent effects (e.g., 2,4,5-trimethoxy vs. 3,4-dihydroxy groups) using SAR studies .
- Mechanistic studies : Employ RNA sequencing or proteomics to identify divergent signaling pathways (e.g., apoptosis vs. autophagy) .
Methodological Recommendations
Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?
Answer:
- Recrystallization : Ethanol or methanol/water mixtures yield high-purity crystals (>95% by HPLC) .
- Column chromatography : Silica gel with gradient elution (hexane:ethyl acetate 7:3 to 1:1) resolves positional isomers .
- Analytical HPLC : C18 columns (5 μm, 250 × 4.6 mm) with UV detection at 254 nm confirm purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
